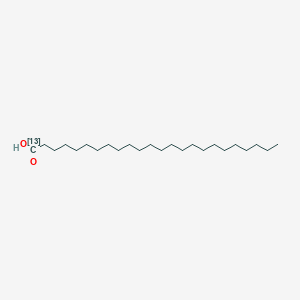
(113C)Tetracosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(113C)Tetracosanoic acid is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Recent studies have highlighted the potential of (113C)Tetracosanoic acid as a biomarker in cancer research. Specifically, a prospective metabolomics study indicated that increased levels of tetracosanoic acid were associated with a significantly lower risk of pancreatic cancer (odds ratio [OR]: 0.48, p = 7.16×10−7) . This suggests that the fatty acid may play a protective role against certain types of cancer.
In another study focusing on cervical cancer, tetracosanoic acid was found to be positively correlated with the risk of the disease (OR: 1.026; 95% CI, 1.013–1.040; p < 0.001), indicating its potential involvement in cancer metabolism and progression . These findings underline the importance of further investigating tetracosanoic acid's metabolic pathways and its role in carcinogenesis.
Drug Formulation
This compound has been explored for its utility in drug formulations due to its properties as a penetration enhancer. For example, it has been evaluated in transdermal patches for melatonin and bupropion, demonstrating enhanced absorption through the skin . Its incorporation into pharmaceutical formulations aims to improve drug delivery systems and therapeutic efficacy.
Additionally, research has shown that polyvinyl alcohol modified with tetracosanoic acid can be used to create biodegradable microspheres for drug delivery, such as progesterone or indomethacin . This application highlights its potential in developing sustainable pharmaceutical technologies.
Surfactants and Emulsifiers
In industrial chemistry, this compound is utilized in the production of surfactants and emulsifiers. It serves as a raw material for synthesizing various fatty acid esters used in cosmetics and food products . Its hydrophobic nature allows it to function effectively in formulations requiring emulsification.
Lubricants and Coatings
The fatty acid is also employed as a lubricant and binder in various applications due to its chemical stability and compatibility with other compounds. Its use extends to waterproofing agents and heat stabilizers for PVC, showcasing its versatility across different industries .
Research Findings Summary Table
| Application Area | Specific Use Cases | Key Findings/Notes |
|---|---|---|
| Cancer Research | Biomarker for pancreatic and cervical cancer | Lower pancreatic cancer risk; higher cervical cancer risk |
| Pharmaceutical Formulation | Drug delivery systems (melatonin, bupropion) | Enhances skin absorption; used in biodegradable microspheres |
| Industrial Chemistry | Surfactants, emulsifiers, lubricants | Used in cosmetics; serves as waterproofing agents |
Case Study: Tetracosanoic Acid in Cancer Prevention
A study conducted on the association between serum levels of very long-chain saturated fatty acids (VLCSFAs), including tetracosanoic acid, found an inverse relationship with colorectal cancer risk. Higher levels of VLCSFAs were linked to reduced cancer risk, suggesting that dietary intake of these fatty acids could be beneficial .
Case Study: Tetracosanoic Acid in Drug Delivery
Research involving tetracosanoic acid-modified polyvinyl alcohol demonstrated improved encapsulation efficiency for progesterone compared to traditional methods. This innovation could lead to more effective drug delivery systems that are both biodegradable and efficient .
Eigenschaften
CAS-Nummer |
302912-17-0 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
(113C)tetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i24+1 |
InChI-Schlüssel |
QZZGJDVWLFXDLK-MCHSYIMZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC[13C](=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















